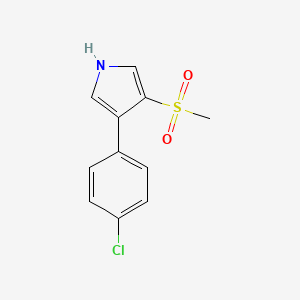![molecular formula C9H6INO4 B12880641 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid](/img/structure/B12880641.png)
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid is a heterocyclic compound that contains both an oxazole ring and an iodine atom
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid typically involves the following steps:
Formation of the oxazole ring: This can be achieved by cyclization of appropriate precursors, such as 2-aminophenol and glyoxylic acid, under acidic conditions.
Introduction of the iodine atom: The iodination of the oxazole ring can be carried out using iodine or iodinating agents like N-iodosuccinimide (NIS) in the presence of a suitable solvent.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using continuous flow reactors, and ensuring the purity of the final product through crystallization or chromatography techniques.
Analyse Des Réactions Chimiques
Types of Reactions
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid can undergo various chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The iodine atom can be reduced to a hydrogen atom using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The iodine atom can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an alkaline medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like thiols or amines in the presence of a base.
Major Products Formed
Oxidation: Formation of 2-oxo-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid.
Reduction: Formation of 2-hydroxy-2-(2-hydrobenzo[d]oxazol-4-yl)acetic acid.
Substitution: Formation of 2-hydroxy-2-(2-substitutedbenzo[d]oxazol-4-yl)acetic acid.
Applications De Recherche Scientifique
2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid has several scientific research applications:
Medicinal Chemistry: It can be used as a building block for the synthesis of pharmaceutical compounds with potential anti-inflammatory, antimicrobial, or anticancer properties.
Materials Science: The compound can be utilized in the development of novel materials with specific electronic or optical properties.
Biological Studies: It can serve as a probe for studying biological processes involving iodine-containing compounds.
Mécanisme D'action
The mechanism of action of 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid depends on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The presence of the iodine atom can enhance the compound’s ability to form halogen bonds, which can be crucial for its biological activity.
Comparaison Avec Des Composés Similaires
Similar Compounds
2-Hydroxy-2-(2-chlorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a chlorine atom instead of iodine.
2-Hydroxy-2-(2-bromobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a bromine atom instead of iodine.
2-Hydroxy-2-(2-fluorobenzo[d]oxazol-4-yl)acetic acid: Similar structure but with a fluorine atom instead of iodine.
Uniqueness
The presence of the iodine atom in 2-Hydroxy-2-(2-iodobenzo[d]oxazol-4-yl)acetic acid makes it unique compared to its halogenated analogs. Iodine’s larger atomic size and higher polarizability can influence the compound’s reactivity and interactions with biological targets, potentially leading to different biological activities and applications.
Propriétés
Formule moléculaire |
C9H6INO4 |
|---|---|
Poids moléculaire |
319.05 g/mol |
Nom IUPAC |
2-hydroxy-2-(2-iodo-1,3-benzoxazol-4-yl)acetic acid |
InChI |
InChI=1S/C9H6INO4/c10-9-11-6-4(7(12)8(13)14)2-1-3-5(6)15-9/h1-3,7,12H,(H,13,14) |
Clé InChI |
XMURDOJDTPAOLO-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C2C(=C1)OC(=N2)I)C(C(=O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


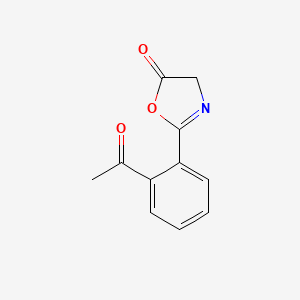
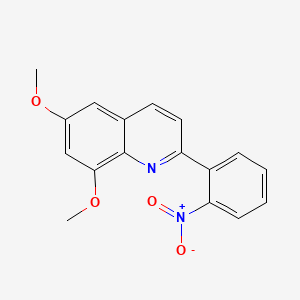
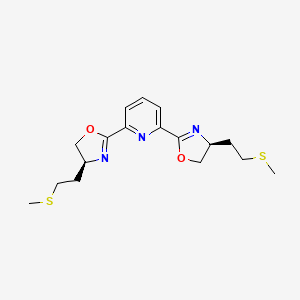
![1-[4-(2-Chlorophenyl)-1H-pyrrol-3-yl]ethan-1-one](/img/structure/B12880598.png)
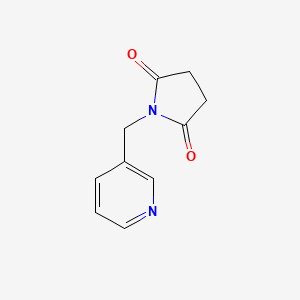
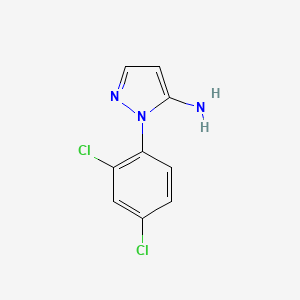
![({1-[(Piperidin-1-yl)methyl]-1H-1,2,4-triazol-5-yl}sulfanyl)acetonitrile](/img/structure/B12880626.png)
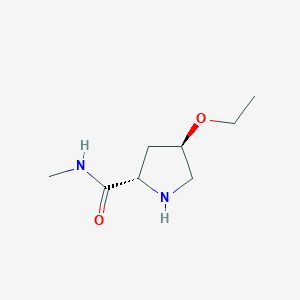
![2-phenyl-1H-pyrrolo[2,3-b]pyridine-4-carbonitrile](/img/structure/B12880629.png)
![2-[(1H-Pyrrole-2-carbothioyl)amino]benzoic acid](/img/structure/B12880632.png)



